molecular formula C11H7NO5 B12918547 Furan-2-yl 4-nitrobenzoate CAS No. 5454-64-8

Furan-2-yl 4-nitrobenzoate

Cat. No.: B12918547
CAS No.: 5454-64-8
M. Wt: 233.18 g/mol
InChI Key: WAMZEQZVDOMZFT-UHFFFAOYSA-N
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Description

Furan-2-yl 4-nitrobenzoate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring attached to a 4-nitrobenzoate group. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2-yl 4-nitrobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of furan-2-carboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of furan derivatives often involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-yl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-yl 4-nitrobenzoate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a furan ring and a nitro group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

5454-64-8

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

furan-2-yl 4-nitrobenzoate

InChI

InChI=1S/C11H7NO5/c13-11(17-10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H

InChI Key

WAMZEQZVDOMZFT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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